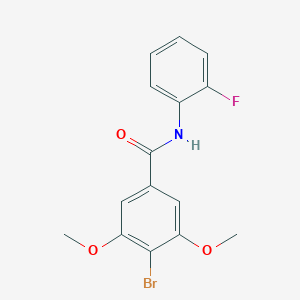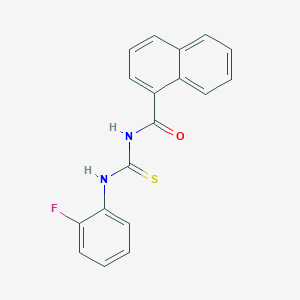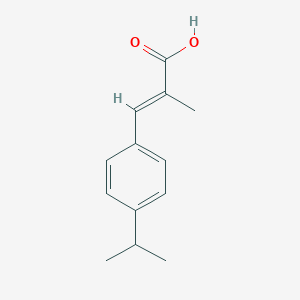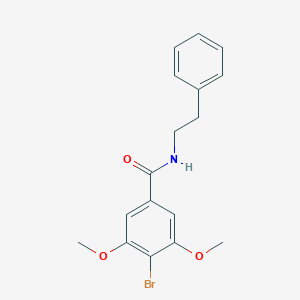
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide, also known as BFB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has a molecular formula of C15H13BrFNO3. The compound is known for its unique properties, including its ability to modulate the activity of certain receptors in the brain.
作用機序
The mechanism of action of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide involves its ability to bind to certain receptors in the brain. It has a high affinity for the serotonin 5-HT2A receptor, where it acts as a partial agonist. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide also has a moderate affinity for the dopamine D2 receptor, where it acts as an antagonist. This means that it can block the activity of the receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects. 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has also been shown to reduce the activity of certain brain regions such as the prefrontal cortex, which may be involved in the regulation of mood and behavior.
実験室実験の利点と制限
One of the main advantages of using 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide in lab experiments is its high specificity for certain receptors in the brain. This makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, one limitation of using 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide is its relatively low potency compared to other compounds. This may require higher concentrations of the compound to achieve the desired effects, which can increase the risk of off-target effects.
将来の方向性
There are several future directions for research related to 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide. One area of interest is the development of more potent analogs of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide that can achieve the same effects at lower concentrations. Another area of interest is the exploration of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide's potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide and its effects on various neurotransmitter systems in the brain.
Conclusion:
In conclusion, 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide is a promising compound that has been widely used in scientific research. Its unique properties, including its ability to modulate the activity of certain receptors in the brain, make it a valuable tool for studying various neurological disorders. While there are limitations to its use in lab experiments, there are also many future directions for research related to 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide. With further study, 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide may prove to be a valuable therapeutic agent for the treatment of various neurological disorders.
合成法
The synthesis of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide involves several steps, starting with the reaction of 2-fluoroaniline with 4-bromo-3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to obtain the final product, 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide. The purity of the compound can be improved using various purification techniques such as recrystallization or column chromatography.
科学的研究の応用
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of certain receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. This makes it a promising candidate for the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has also been used in research related to drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and other addictive drugs.
特性
製品名 |
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C15H13BrFNO3 |
分子量 |
354.17 g/mol |
IUPAC名 |
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H13BrFNO3/c1-20-12-7-9(8-13(21-2)14(12)16)15(19)18-11-6-4-3-5-10(11)17/h3-8H,1-2H3,(H,18,19) |
InChIキー |
YWEQHLPKVWYYIB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=CC=C2F |
正規SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)


![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
